molecular formula C15H16N2 B12004986 p-Dimethylaminobenzalaniline CAS No. 889-38-3

p-Dimethylaminobenzalaniline

Cat. No.: B12004986
CAS No.: 889-38-3
M. Wt: 224.30 g/mol
InChI Key: JGOSMRRQKONTJF-UHFFFAOYSA-N
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Description

p-Dimethylaminobenzalaniline, also known as N-[p-(Dimethylamino)benzylidene]aniline, is a Schiff base compound (CID 234157) with the molecular formula C15H16N2 . It is formed from the condensation of an aromatic amine with an aldehyde in a strongly acidic media . This class of compounds is significant in organic synthesis and materials science. In research, this compound has been specifically studied for its role in reaction mechanisms, serving as a model azomethine in studies of 1,4-dipolar cycloaddition reactions with acyl isocyanates . The structure and properties of this compound make it a valuable chemical tool for investigating novel organic reaction pathways and for the development of advanced organic materials. This product is labeled For Research Use Only (RUO) . It is intended for laboratory research purposes and is not intended for diagnostic or therapeutic use, or for personal use .

Properties

CAS No.

889-38-3

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4-(benzylideneamino)-N,N-dimethylaniline

InChI

InChI=1S/C15H16N2/c1-17(2)15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

JGOSMRRQKONTJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE typically involves the condensation of N,N-dimethyl-1,4-benzenediamine with benzaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Analytical Applications

Spectrophotometric Methods
p-Dimethylaminobenzalaniline is extensively used in spectrophotometric analysis due to its ability to form stable condensation products. It has been utilized for the determination of various pharmaceuticals, including H2-receptor antagonists such as cimetidine and ranitidine hydrochloride. The reaction of DMAB with these compounds results in a measurable color change, allowing for quantitative analysis. For instance, the presence of sodium dodecyl sulfate significantly enhances the reaction rate and absorption characteristics in these analyses .

Environmental Monitoring
DMAB has also been employed in environmental chemistry for detecting pollutants. A portable analytical kit using DMAB can quantify primary amines in water samples, including hydrazine and aniline, demonstrating its utility in environmental monitoring and safety assessments .

Test Strips and Spot Tests
The compound is effective in spot tests for functional group identification. Validation procedures for chemical tests using DMAB have been developed, allowing for the detection of various substances in drug formulations .

Biochemical Applications

Detection of Indoles
Historically, this compound has been crucial in biochemical assays, particularly for detecting indoles produced by microorganisms. This application is vital for identifying members of the Enterobacteriaceae family through Kovac's reagent, which utilizes DMAB to indicate the presence of indole .

Pharmaceutical Research
In pharmaceutical research, DMAB has been investigated for its potential as a reagent in synthesizing biologically active compounds. Its reactivity with various substrates allows researchers to explore new therapeutic agents targeting different biological pathways .

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex molecules. For example, it has been used in the preparation of azo compounds through coupling reactions with diazotized nitroimidazoles, yielding products comparable to traditional methods .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Results
Analytical Chemistry Spectrophotometric analysis of pharmaceuticalsEnhanced reaction rates with surfactants
Environmental pollutant detectionQuantitative analysis capabilities in water samples
Spot tests for functional groupsSuccessful validation for multiple chemical tests
Biochemistry Indole detection via Kovac's reagentEssential for identifying Enterobacteriaceae
Pharmaceutical synthesisPotential for developing new therapeutic agents
Synthetic Chemistry Azo compound synthesisComparable results to traditional methods

Case Studies

  • Case Study 1: Spectrophotometric Analysis of H2-Receptor Antagonists
    Researchers developed a method utilizing DMAB to analyze H2-receptor antagonists with high sensitivity and specificity. The method demonstrated a linear calibration range and low detection limits, making it suitable for routine pharmaceutical quality control.
  • Case Study 2: Environmental Monitoring Using DMAB
    A study focused on the use of DMAB in a portable analytical kit revealed its effectiveness in detecting amines in various water sources. The method provided rapid results and was instrumental in assessing water quality.

Mechanism of Action

The mechanism of action of N(1),N(1)-DIMETHYL-N(4)-[(E)-PHENYLMETHYLIDENE]-1,4-BENZENEDIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with p-Dimethylaminobenzalaniline, differing primarily in substituents and functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound 889-38-3 C₁₅H₁₆N₂ 224.30 Benzylidene, dimethylamino Research reagent; used in coordination chemistry and organic synthesis .
p-Dimethylaminobenzaldehyde 100-10-7 C₉H₁₁NO 149.19 Aldehyde, dimethylamino Ehrlich’s reagent for indole detection; biochemical assays .
N,N-Dimethylaniline 121-69-7 C₈H₁₁N 121.18 Dimethylamino Solvent; precursor for dyes and pharmaceuticals .
p-Aminodimethylaniline C₈H₁₂N₂ 136.20 Primary amine, dimethylamino Methylene blue synthesis; photo developer; hydrogen sulfide detection .
p-Methoxybenzylidine p-phenylazoaniline C₂₀H₁₈N₄O 330.39 Azo, methoxy, benzylidene Chromogenic applications; optical materials .
N,N-Dimethyl-4-nitrosoaniline C₈H₁₀N₂O 150.18 Nitroso, dimethylamino Intermediate in dye synthesis; spontaneously combustible .

Key Differences in Properties and Reactivity

Functional Group Influence: The benzylidene group in this compound enhances its ability to form coordination complexes with metals, unlike p-Dimethylaminobenzaldehyde, which reacts with amines via Schiff base formation . Nitroso derivatives (e.g., N,N-Dimethyl-4-nitrosoaniline) exhibit redox activity and instability due to the –NO group, contrasting with the inert dimethylamino group in N,N-Dimethylaniline .

Molecular Weight and Solubility: this compound’s higher molecular weight (224.30 g/mol) compared to N,N-Dimethylaniline (121.18 g/mol) reduces its volatility but may decrease aqueous solubility .

Applications: p-Dimethylaminobenzaldehyde is critical in biochemistry for detecting tryptophan and indoles, while p-Aminodimethylaniline is essential in photography and dye manufacturing . p-Methoxybenzylidine p-phenylazoaniline’s azo group enables light absorption in visible spectra, making it useful in optical materials .

Q & A

Q. What are the optimal laboratory synthesis methods for p-Dimethylaminobenzalaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between p-dimethylaminobenzaldehyde and aniline derivatives under controlled conditions. Key steps include:

  • Using anhydrous solvents (e.g., ethanol or benzene) to minimize side reactions.
  • Acid catalysis (e.g., HCl) to enhance reaction efficiency.
  • Purification via recrystallization from a benzene-ligroin mixture to isolate high-purity crystals . Yields are sensitive to stoichiometry and temperature; maintaining a reaction temperature of 60–80°C optimizes product formation .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • UV-Vis Spectroscopy : The compound’s conjugated structure exhibits strong absorbance in the visible range (λmax ~400–450 nm), useful for quantifying concentration via Beer’s law .
  • NMR : <sup>1</sup>H NMR signals for the dimethylamino group (δ ~3.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm structural integrity .
  • Mass Spectrometry : Molecular ion peaks ([M]<sup>+</sup>) and fragmentation patterns validate molecular weight and substituent positions .

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

  • Store in amber vials at 2–8°C to prevent photodegradation and oxidation.
  • Use inert atmospheres (N2 or Ar) during reactions to avoid amine oxidation .
  • Handle in fume hoods due to toxicity risks (respiratory and dermal exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from substituent effects or solvent interactions. Strategies include:

  • Computational Modeling : Compare experimental NMR/UV data with density functional theory (DFT)-predicted spectra to identify electronic effects .
  • Solvent Polarity Studies : Test solubility in varying solvents (e.g., DMSO vs. chloroform) to assess solvatochromic shifts .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in NMR .

Q. What strategies mitigate interference from amines and urea in colorimetric assays using p-Dimethylaminobenzaldehyde-based reagents?

Methodological Answer:

  • Reagent Modification : Substitute p-dimethylaminobenzaldehyde with p-dimethylaminocinnamaldehyde to reduce cross-reactivity with primary amines .
  • Sample Pretreatment : Use solid-phase extraction (SPE) with C18 columns to remove interfering urea or semicarbazides prior to analysis .
  • Calibration Validation : Establish standard curves in the presence of potential interferents to quantify accuracy thresholds .

Q. How can reaction conditions be optimized to enhance regioselectivity in this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to direct electrophilic substitution to the para position .
  • Temperature Gradients : Lower temperatures (e.g., 0–10°C) favor kinetic control, reducing byproduct formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity by 15–20% .

Q. What computational approaches predict the stability and reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model thermal stability under varying pH and temperature conditions .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .
  • QSPR Models : Correlate substituent electronic parameters (σ, π) with reaction rates for predictive synthesis .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

Methodological Answer:

  • Byproduct Analysis : Use HPLC-MS to identify unaccounted side products (e.g., Schiff base intermediates) .
  • Kinetic Studies : Perform time-resolved reaction monitoring to detect equilibrium shifts or intermediate trapping .
  • Error Propagation Analysis : Quantify uncertainties in stoichiometry, purity, and measurement tools to refine yield calculations .

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